

molecular weight and formula of 4-Fluoro-3-(trifluoromethyl)aniline

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Compound of Interest

Compound Name: 4-Fluoro-3-(trifluoromethyl)aniline

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An In-depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)aniline

This guide provides comprehensive information on the chemical properties of **4-Fluoro-3-(trifluoromethyl)aniline**, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The fundamental molecular characteristics of **4-Fluoro-3-(trifluoromethyl)aniline** are summarized in the table below. These properties are essential for stoichiometric calculations, analytical characterization, and process development.

Property	Value
Chemical Formula	C7H5F4N[1][2][3][4]
Molecular Weight	179.11 g/mol [1][2][4][5]
IUPAC Name	4-Fluoro-3-(trifluoromethyl)benzenamine[3]
CAS Number	2357-47-3[1][2][3][4]
Synonyms	5-Amino-2-fluorobenzotrifluoride, $\alpha,\alpha,\alpha,4$ -Tetrafluoro-m-toluidine[3][5]

Molecular Structure

The structural arrangement of atoms in **4-Fluoro-3-(trifluoromethyl)aniline** is critical to its reactivity and interactions with other molecules. The aniline core is substituted with a fluorine atom at the fourth position and a trifluoromethyl group at the third position.

Figure 1. Chemical structure of **4-Fluoro-3-(trifluoromethyl)aniline**.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of **4-Fluoro-3-(trifluoromethyl)aniline** are proprietary and vary between manufacturers. However, a general synthetic approach involves the nitration of 1-fluoro-2-(trifluoromethyl)benzene followed by the reduction of the resulting nitro-intermediate to the corresponding aniline.

Note: The protocols described below are generalized and may require optimization based on laboratory conditions and available reagents.

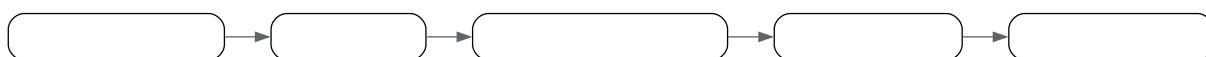
Synthesis of 4-Fluoro-1-nitro-3-(trifluoromethyl)benzene

- **Reaction Setup:** In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, place 1-fluoro-2-(trifluoromethyl)benzene.
- **Nitration:** Cool the flask to 0-5 °C in an ice bath. Add a mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining the temperature below 10 °C.

- **Reaction Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** Once the reaction is complete, pour the mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
- **Purification:** Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

Reduction to 4-Fluoro-3-(trifluoromethyl)aniline

- **Reaction Setup:** Dissolve the crude 4-fluoro-1-nitro-3-(trifluoromethyl)benzene in a suitable solvent such as ethanol or methanol in a flask.
- **Reduction:** Add a reducing agent, such as tin(II) chloride dihydrate or catalytic hydrogenation (e.g., $H_2/Pd-C$), to the solution.
- **Reaction Monitoring:** Monitor the disappearance of the starting material by TLC or GC.
- **Work-up:** After the reaction is complete, neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude aniline can be further purified by distillation or column chromatography.



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Figure 2. Generalized synthetic workflow for **4-Fluoro-3-(trifluoromethyl)aniline**.

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